2-(2,2-Dimethylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone
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Overview
Description
2-(2,2-Dimethylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone is a synthetic organic compound that features a piperazine and pyrrolidine ring in its structure
Preparation Methods
The synthesis of 2-(2,2-Dimethylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone typically involves the reaction of 2,2-dimethylpiperazine with a suitable pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium complexes . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(2,2-Dimethylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or pyrrolidine rings are replaced by other substituents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
2-(2,2-Dimethylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Dimethylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone include:
2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid: This compound shares a similar piperazine ring structure but differs in its functional groups.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another piperazine derivative with different substituents.
2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol: A related compound with a similar core structure but different functional groups. The uniqueness of this compound lies in its specific combination of piperazine and pyrrolidine rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-(2,2-dimethylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H23N3O/c1-12(2)10-13-5-8-15(12)9-11(16)14-6-3-4-7-14/h13H,3-10H2,1-2H3 |
InChI Key |
NAEDXBCVCNRDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1CC(=O)N2CCCC2)C |
Origin of Product |
United States |
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